[(1S,4R,5R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-Tetrahydroxy-14,18-dimethyl-6-methylidene-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate
[(1S,4R,5R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-Tetrahydroxy-14,18-dimethyl-6-methylidene-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate
Brand Name:
Vulcanchem
CAS No.:
103839-22-1
VCID:
VC0034770
InChI:
InChI=1S/C25H32O9/c1-10(2)6-15(27)33-18-17-11(3)7-14(26)20(30)23(17,5)22-24-9-32-25(22,31)19(29)12(4)13(24)8-16(28)34-21(18)24/h6-7,13-14,17-22,26,29-31H,4,8-9H2,1-3,5H3/t13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25-/m0/s1
SMILES:
CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O
Molecular Formula:
C25H32O9
Molecular Weight:
476.5 g/mol
[(1S,4R,5R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-Tetrahydroxy-14,18-dimethyl-6-methylidene-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate
CAS No.: 103839-22-1
Main Products
VCID: VC0034770
Molecular Formula: C25H32O9
Molecular Weight: 476.5 g/mol
CAS No. | 103839-22-1 |
---|---|
Product Name | [(1S,4R,5R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-Tetrahydroxy-14,18-dimethyl-6-methylidene-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate |
Molecular Formula | C25H32O9 |
Molecular Weight | 476.5 g/mol |
IUPAC Name | [(1S,4R,5R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate |
Standard InChI | InChI=1S/C25H32O9/c1-10(2)6-15(27)33-18-17-11(3)7-14(26)20(30)23(17,5)22-24-9-32-25(22,31)19(29)12(4)13(24)8-16(28)34-21(18)24/h6-7,13-14,17-22,26,29-31H,4,8-9H2,1-3,5H3/t13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25-/m0/s1 |
Standard InChIKey | UDYDQIYSNNAQSU-YSSSMICESA-N |
Isomeric SMILES | CC1=C[C@@H]([C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
SMILES | CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
Canonical SMILES | CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
Synonyms | 13,18-dehydro-6alpha-senecioyloxychaparrin chaparrin, 13,18-dehydro-6alpha-senecioyloxy- |
PubChem Compound | 124849 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume